molecular formula C14H24N2O2S B2864761 methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate CAS No. 339278-21-6

methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate

Cat. No.: B2864761
CAS No.: 339278-21-6
M. Wt: 284.42
InChI Key: KEZZMTDIHFNZCA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate: is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a methyl group, an octylsulfanyl group, and a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an appropriate octylthiol reacts with a halogenated imidazole derivative.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the imidazole reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways, particularly those involving sulfur-containing compounds.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Therapeutics: It may have therapeutic applications in treating diseases related to oxidative stress or inflammation.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the octylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Methyl 1-methyl-2-(butylsulfanyl)-1H-imidazole-5-carboxylate
  • Methyl 1-methyl-2-(hexylsulfanyl)-1H-imidazole-5-carboxylate
  • Methyl 1-methyl-2-(decylsulfanyl)-1H-imidazole-5-carboxylate

Comparison:

  • Chain Length: The primary difference between these compounds is the length of the alkyl chain in the sulfanyl group. This affects the compound’s hydrophobicity, solubility, and overall reactivity.
  • Biological Activity: The length of the alkyl chain can influence the compound’s ability to interact with biological targets, potentially altering its efficacy and potency.
  • Chemical Properties: Variations in the alkyl chain length can lead to differences in melting points, boiling points, and other physical properties, impacting their suitability for various applications.

Properties

IUPAC Name

methyl 3-methyl-2-octylsulfanylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-4-5-6-7-8-9-10-19-14-15-11-12(16(14)2)13(17)18-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZMTDIHFNZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC=C(N1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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